molecular formula C21H7Br4NO5S B149371 Eosin isothiocyanate CAS No. 60520-47-0

Eosin isothiocyanate

Cat. No.: B149371
CAS No.: 60520-47-0
M. Wt: 705 g/mol
InChI Key: XHXYXYGSUXANME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eosine-5-isothiocyanate is a fluorescence probe.
Eosin 5-isothiocyanate is the 2',4',5',7'-tetrabromo-5-isothiocyanato derivative of fluorescein;  exhibits phosphorescence with an emission maximum at ~680 nm. It is an organobromine compound, a fluorescein and an isothiocyanate.

Scientific Research Applications

  • Phototoxicity in Human Erythrocytes : EITC is significantly more effective in sensitizing delayed photo-hemolysis of human erythrocytes compared to eosin. This effect persists even after extensive washing of cells treated with EITC. Phototoxicity is linked to the binding of the sensitizer to the band 3 protein, a component of erythrocyte membranes (Pooler & Girotti, 1986).

  • Conformational Studies of Ferredoxin-NADP+ Reductase : EITC has been used to study the conformation of ferredoxin-NADP+ reductase in thylakoid membranes. The bound EITC acted as a spectroscopic probe for conformational changes, providing insights into the rotational diffusion and flexibility of the enzyme (Wagner et al., 1982).

  • Investigation of Slow Rotational Diffusion of Macromolecules : EITC has been used as a probe in studies measuring the slow rotational diffusion of macromolecules. This research has contributed to understanding the properties of eosin-protein conjugates and their applications in biophysical studies (Cherry et al., 1976).

  • Anion Transport Channels in Erythrocytes : The interaction between EITC and human erythrocyte ghosts was studied, revealing insights into anion transport channels. This study focused on the fluorescence quenching and absorption difference spectroscopy of the ghost-EITC system (Sato et al., 1985).

  • Lateral Mobility of Adsorbed Proteins : Research on the lateral mobility of EITC-labeled bovine serum albumin adsorbed to surfaces provided insights into surface diffusion and the coexistence of mobile and immobile populations of adsorbed proteins (Tilton et al., 1990).

  • Fluorescence Behaviour of Polymers with Fluorescein Labels : Studies on the labeling of macromolecules with fluorescein and eosin highlighted the influence of the labeling method on fluorescence behavior. This research has implications for the motion, location, and environmental studies of polymers (Carvell et al., 1998).

  • Photoredox Catalysis in Organic Synthesis : EITC has been applied as a photoredox catalyst in organic synthesis. Its low cost and availability make it an attractive alternative to traditional inorganic transition metal photocatalysts (Hari & König, 2014).

Mechanism of Action

Target of Action

Eosin isothiocyanate, also known as Eosine-5-isothiocyanate, primarily targets amino groups on proteins . It is used as a red fluorescent label to mark these groups . Additionally, it can act as a reversible inhibitor of the erythrocyte calcium pump .

Mode of Action

This compound interacts with its targets by binding to the amino groups on proteins . This interaction results in the proteins being labeled with a red fluorescent tag, which can be detected in subsequent analyses . When acting as an inhibitor of the erythrocyte calcium pump, it reversibly binds to the pump, affecting its function .

Biochemical Pathways

Its role as a reversible inhibitor of the erythrocyte calcium pump indicates that it may affect calcium transport and homeostasis within erythrocytes .

Pharmacokinetics

It is known to besoluble in DMSO , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the labeling of amino groups on proteins with a red fluorescent tag . This allows for the visualization and tracking of these proteins in various biological and biochemical studies. When acting as an inhibitor of the erythrocyte calcium pump, it can affect calcium transport within erythrocytes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of this solvent can affect its bioavailability and efficacy . Additionally, it should be stored at room temperature, in the dark, and under desiccating conditions to maintain its stability .

Safety and Hazards

Eosin 5-isothiocyanate may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . Personal protective equipment should be worn when handling this substance .

Future Directions

Eosin-mediated photo-redox polymerization has demonstrated applications in biosensors as a signal amplification method for molecular recognition events . Observing oxygen tolerance limits and experimentally validating the reaction mechanism can help better understand the eosin photopolymerization system and its applications in diagnostic assay signal amplification .

Biochemical Analysis

Biochemical Properties

Eosin Isothiocyanate interacts with various biomolecules, particularly proteins. It is used to label amino groups on proteins, which allows for the study of these proteins in a variety of biochemical reactions . The nature of these interactions is primarily through the formation of covalent bonds with the amino groups on proteins .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been used in conjunction with tertiary amines as a water-soluble photoinitiation system to photopolymerize targeted coatings on live cells . This suggests that this compound can influence cell function by interacting with specific cellular components and inducing biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a photoinitiator. In the presence of light, this compound can initiate radical copolymerization reactions . This process involves the generation of reactive species and nucleophilic substrates for proximal protein oxidation and trapping . This mechanism allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in eosin-mediated photo-redox polymerization experiments, the polymer formation was found to be dependent on the oxygen exposure and this compound concentration . This suggests that the stability and long-term effects of this compound on cellular function can be influenced by various experimental conditions.

Properties

IUPAC Name

2',4',5',7'-tetrabromo-3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H7Br4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXYXYGSUXANME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H7Br4NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975933
Record name 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

705.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60520-47-0
Record name Eosin 5-isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60520-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eosine-5-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060520470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eosin isothiocyanate
Reactant of Route 2
Eosin isothiocyanate
Reactant of Route 3
Eosin isothiocyanate
Reactant of Route 4
Reactant of Route 4
Eosin isothiocyanate
Reactant of Route 5
Eosin isothiocyanate
Reactant of Route 6
Reactant of Route 6
Eosin isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.